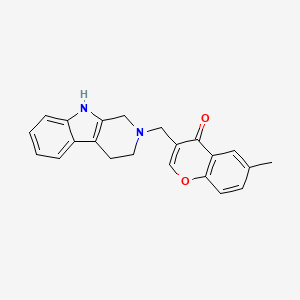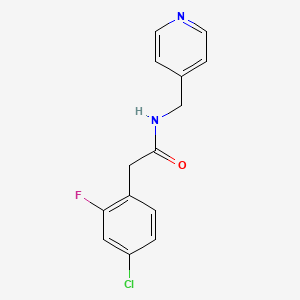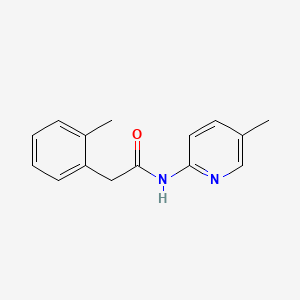![molecular formula C17H20FNO3 B5403607 6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acids. It is commonly referred to as 'FDCA' and has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of FDCA is not yet fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death. The anti-inflammatory and antioxidant properties of FDCA are thought to be mediated through its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
FDCA has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, FDCA has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.
Advantages and Limitations for Lab Experiments
FDCA has several advantages as a research tool. It is relatively easy to synthesize, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a versatile compound for studying various biological processes. However, FDCA has some limitations as well, including its potential toxicity and limited solubility in water.
Future Directions
There are several potential future directions for the research on FDCA. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including infectious diseases and inflammatory disorders. Additionally, FDCA could be used as a lead compound for the development of novel antimicrobial and anti-inflammatory agents. Further studies are needed to fully understand the mechanism of action of FDCA and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of FDCA involves the reaction of 2-fluorobenzaldehyde with 3,4-dimethylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions involving N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to obtain the final product.
Scientific Research Applications
FDCA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, FDCA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
6-[(2-fluorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-10-7-13(14(17(21)22)8-11(10)2)16(20)19-9-12-5-3-4-6-15(12)18/h3-6,13-14H,7-9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVPQAWKNAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-[(2-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)


![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)

![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![(1R*,2S*,4R*)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5403597.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
![6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5403618.png)